

In-Depth Technical Guide on Fraxinellone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Fraxinellone analog 1					
Cat. No.:	B15617224	Get Quote				

Introduction

This technical guide provides a comprehensive overview of Fraxinellone, a natural product isolated from Dictamnus dasycarpus. While a specific CAS number for "Fraxinellone analog 1" was not identified in the public domain, this guide focuses on the parent compound, Fraxinellone, for which extensive data is available. Its CAS number is 28808-62-0[1][2][3][4][5]. Fraxinellone has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of its molecular interactions.

Chemical and Physical Properties



Property	Value	Reference
CAS Number	28808-62-0	[1][2][3][4][5]
Molecular Formula	C14H16O3	[1][2][3]
Molecular Weight	232.28 g/mol	[1][4]
Purity	≥98% (HPLC)	[1]
Appearance	Solid	[3][5]
Solubility	DMSO: ≥23.2 mg/mL, Ethanol: ≥6.85 mg/mL (with sonication), Water: Insoluble	[5]
SMILES	CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3	[2]
Storage	Store at -20°C in a dry, dark place.	[4][5]

Biological Activities and Mechanisms of Action

Fraxinellone exhibits a range of biological effects, primarily attributed to its modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

Fraxinellone has demonstrated potent anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[2][3]. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels[2]. The underlying mechanism involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation[3]. Fraxinellone prevents the nuclear translocation of the NF-κB subunit p65 in a dose-dependent manner[3].

Furthermore, Fraxinellone has been shown to ameliorate experimental murine colitis by suppressing NF-kB signaling and NLRP3 inflammasome activation in macrophages. In models



of acute pancreatitis, intraperitoneal injection of fraxinellone significantly inhibited the activation of NLRP3, PY-CARD, caspase-1, IL-18, and IL-1 β [4]. It also attenuated clinical and histologic features of inflammatory arthritis in collagen-induced arthritis (CIA) mice by alleviating synovial inflammation and osteoclastogenesis[4].

Anticancer Activity

In the context of oncology, Fraxinellone has shown promise as an anticancer agent. It has been found to inhibit tumor growth in A549 mouse xenograft models[3]. One of the key mechanisms of its anticancer activity is the inhibition of programmed cell death-ligand 1 (PD-L1) expression. Fraxinellone reduces the expression of PD-L1 by downregulating hypoxia-inducible factor- 1α (HIF- 1α) and STAT3[3]. Additionally, it can induce growth arrest and repress the activity of senescence-associated β -galactosidase and the expression of senescence-associated genes[4].

Quantitative Data Summary

The following tables summarize the effective concentrations and doses of Fraxinellone in various experimental models.

Table 1: In Vitro Efficacy of Fraxinellone

Cell Line	Assay	Effect	Concentration(s)	Reference
RAW 264.7	LPS-induced NO and PGE2 production	Inhibition	6.25, 12.5, 25 μΜ	[3]
RAW 264.7	LPS-induced nuclear translocation of p65	Reduction	6.25, 12.5, 25 μΜ	[3]

Table 2: In Vivo Efficacy of Fraxinellone



Animal Model	Disease/Condi tion	Dosing Regimen	Effect	Reference
A549 mouse xenograft	Cancer	30 or 100 mg/kg	Reduced tumor growth	[3]
Collagen- induced arthritis (CIA) mice	Inflammatory arthritis	Not specified	Attenuated clinical and histologic features	[4]
Murine model of acute pancreatitis	Acute pancreatitis	Intraperitoneal injection (dose not specified)	Inhibited pancreatic injury and inflammation	[4]

Experimental Protocols LPS-Induced Inflammation in RAW 264.7 Macrophages

- Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment: Cells are pre-treated with various concentrations of Fraxinellone (e.g., 6.25, 12.5, $25 \mu M$) for 1 hour.
- Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for a specified duration (e.g., 24 hours).
- Measurement of NO and PGE2: The production of nitric oxide (NO) and prostaglandin E2 (PGE2) in the culture supernatant is quantified using Griess reagent and an ELISA kit, respectively.
- Western Blot Analysis: To assess the expression of iNOS, COX-2, and NF-κB pathway proteins, cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane and incubation with specific primary and secondary antibodies.



Immunofluorescence for p65 Translocation: Cells grown on coverslips are treated as
described above, then fixed, permeabilized, and stained with an anti-p65 antibody. The
localization of p65 is visualized by fluorescence microscopy.

A549 Mouse Xenograft Model

- Cell Implantation: A549 human lung adenocarcinoma cells are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomly assigned to treatment and control groups. Fraxinellone (e.g., 30 or 100 mg/kg) or vehicle is administered to the mice, typically via intraperitoneal injection, on a predetermined schedule.
- Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for PD-L1, HIF-1α, and STAT3).

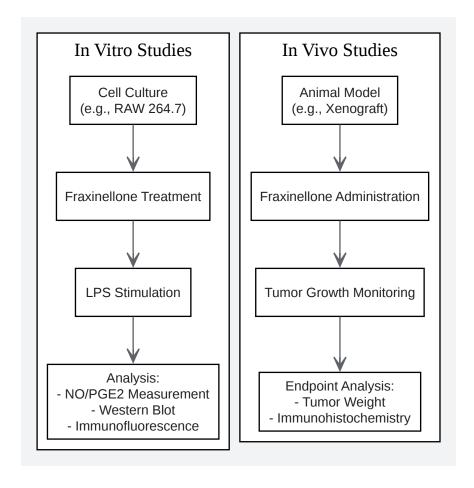
Signaling Pathways and Experimental Workflows



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Caption: NF-kB signaling pathway inhibition by Fraxinellone.





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References

- 1. NebuChem™ Fraxinellone [nebulabio.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CAS No. 28808-62-0 Specifications | Ambeed [ambeed.cn]
- 5. apexbt.com [apexbt.com]



 To cite this document: BenchChem. [In-Depth Technical Guide on Fraxinellone].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617224#fraxinellone-analog-1-cas-number]

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